molecular formula C13H21NO2 B6617716 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol CAS No. 107411-69-8

2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol

Cat. No.: B6617716
CAS No.: 107411-69-8
M. Wt: 223.31 g/mol
InChI Key: SGWYBUXXJNQXDY-UHFFFAOYSA-N
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Description

2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is a tertiary amino compound that features a benzyl group, a methyl group, and a 2,2-bis(hydroxymethyl)propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol typically involves the reaction of benzylamine with formaldehyde and 2-methyl-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

  • 2-{[(4-methoxybenzyl)(methyl)amino]methyl}-2-methylpropane-1,3-diol
  • 2-amino-2-methyl-1,3-propanediol
  • 2-amino-2-hydroxymethyl-1,3-propanediol

Comparison: 2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-2-methylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(10-15,11-16)9-14(2)8-12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWYBUXXJNQXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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